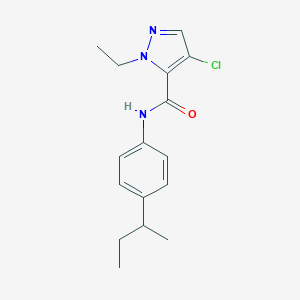![molecular formula C15H17BrN4O3 B213836 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine is not fully understood. However, studies suggest that it exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, pain, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine has significant anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine. One direction is to further investigate its potential as a therapeutic agent for neurological disorders. Another direction is to explore its potential as an anti-cancer agent and to optimize its use in cancer treatment. Additionally, future research could focus on elucidating the mechanism of action of this compound to optimize its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine involves the reaction between 4-bromo-1-ethyl-5-nitro-1H-pyrazole and 2-furoyl chloride in the presence of triethylamine. The resulting compound is then treated with piperazine in the presence of potassium carbonate to yield the final product.
Applications De Recherche Scientifique
1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine has been extensively studied for its potential pharmacological properties. It has shown promising results as an anti-inflammatory, analgesic, and anti-cancer agent. Studies have also shown that this compound has the potential to be used as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine |
|---|---|
Formule moléculaire |
C15H17BrN4O3 |
Poids moléculaire |
381.22 g/mol |
Nom IUPAC |
[4-(4-bromo-2-ethylpyrazole-3-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H17BrN4O3/c1-2-20-13(11(16)10-17-20)15(22)19-7-5-18(6-8-19)14(21)12-4-3-9-23-12/h3-4,9-10H,2,5-8H2,1H3 |
Clé InChI |
UGVCUVDGQFLXBZ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
SMILES canonique |
CCN1C(=C(C=N1)Br)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)






![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)




